Journal Name:Journal of Wood Chemistry and Technology
Journal ISSN:0277-3813
IF:2.865
Journal Website:http://www.tandfonline.com/loi/lwct20
Year of Origin:1981
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:36
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-07-11 , DOI: 10.1039/D3JA00130J
This review paper will present and critically discuss the evolution of the calibration-free LIBS (CF-LIBS) method and some of its new applications that appeared since the last extensive review on the topic, which was published more than 10 years ago by the inventors of the technique. This will allow the interested researchers to catch up on the new trends of the method and the strategies that have been devised in the last decade for improving the analytical factors of merit of CF-LIBS.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-07-21 , DOI: 10.1039/D3JA00125C
Mass spectrometry of noble gas isotopes extracted from limited amounts of extraterrestrial materials delivered by robotic space missions requires high sensitivity, high ion transmission, low detection limit, and several other characteristics not readily available in commercial instruments. We compared two different configurations of electron impact ionisation. We concluded that the ion source with cylindrical symmetry and without a magnetic field in the ionisation region is better for analyzing all stable noble gas isotopes extracted from sub-milligram extraterrestrial samples. Isotopic analyses of noble gases retrieved using multi-step heating of sub-mg samples delivered from near-Earth (162 173) asteroid Ryugu support this conclusion.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-08 , DOI: 10.1039/D3JA00037K
There are many processes that affect the measured concentration of elements determined by laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS). Depending on the element of interest, a range of corrections are required to account for sensitivity drift and downhole effects, as well as other sources of inaccuracy. Here, we present a new method of calibrating LA-ICP-MS measurements taking into consideration time-dependent sensitivity changes to produce a three-dimensional calibration surface through time. These 3D calibration surfaces result in up to 20% improvements in our example dataset for some elements. To ensure calibration surfaces that are created using multiple reference materials are not degraded by matrix effects a median yield correction factor is determined relative to a primary reference material. We also introduce sensitivity modelling for elements without accepted values or where interferences may affect calibration. In addition to the correction of drift, we further demonstrate a correction for downhole fractionation effects can improve the precision of spot analyses by up to 20% in our example dataset. A flexible solution to the sum normalisation approach is briefly introduced for calibration of multi-phase samples using different calibration parameters, along with a residual correction based on compositional affinity to a reference material. Combined, these new methodologies can improve the accuracy and precision of concentration determinations by LA-ICP-MS in a wide variety of applications.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-07-12 , DOI: 10.1039/D3JA00162H
Columbite group minerals generally incorporate considerable amounts of U, making them promising minerals for in situ U–Pb dating and constraining the time of Nb–Ta mineralization. Columbite group minerals may have uranium-rich inclusions and metamict domains and may show complex internal textures with recrystallization. To avoid such disturbances, isotopic measurements with high spatial resolution are needed. The laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) technique, which is widely used for U–Pb dating with high spatial resolution, requires homogeneous reference materials for external calibration. Herein, we present in situ U–Pb ages, ranging from ∼2050 Ma to ∼136 Ma and chemical compositions for ten columbite group minerals considered potential reference materials. Our study indicates that CT3, Buranga, Rongi and SN3 contain very limited amounts of common Pb and can be used as primary reference materials for in situ U–Pb dating. Coltan17, ZKW, DDB, HND and RL2 show variable common Pb contents but have robust U–Pb ages that allow them to be used as primary reference materials. Among them, Coltan17 needs to be further characterized by applying the isotope dissolution thermal ionization mass spectrometry (ID-TIMS) method. A new ID-TIMS weighted average 206Pb/238U age of Coltan139 of 507.8 ± 1.3 Ma (2s, MSWD = 0.9; n = 6) is reported. This study demonstrates that Coltan139 contains relatively high and variable common Pb contents. Therefore, special attention should be given to the selected measurement areas when using Coltan139 as the primary reference material.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-04 , DOI: 10.1039/D3JA00120B
Soil is an important source of potentially toxic metal intake for humans through the food chain. Accurate determination of elemental concentrations in soil is of great significance to safeguard human health, thereby requiring reliable detection techniques. This work aimed to propose a new quantitative analysis method that combines pre-processing and concentration prediction. A total of 59 soil samples were collected and subjected to laboratory analyses and energy dispersive X-ray fluorescence (ED-XRF) scans. Firstly, a novel pre-processing method based on iterative adaptive window empirical wavelet transform and Gaussian convolution (IAWEWT-GC) was proposed, which can identify and remove spectral background. Secondly, the instrument calibration curves of peak counts and elemental concentrations were established and the pre-treatment effect was verified by comparison with other common methods. The instrument calibration curves' coefficient of determination (R2) was enhanced to 0.988, 0.962, and 0.980 for Cr, Mn, and Cu, respectively. Finally, to accurately detect the elemental concentration, a hierarchical deep neural network (HDNN) was designed for estimating potentially toxic metals, enabling quantitative regression of multiple elements simultaneously. The proposed method was evaluated and compared with conventional algorithms (DNN, BPNN, and PLSR). The HDNN model achieved the highest R2 of 0.943, 0.983, and 0.979 for Cr, Mn, and Cu, respectively, with the lowest RMSEP of 5.74, 84.45, and 29.17, and lowest MAE of 4.51, 78.51, and 16.35, indicating its ability to enable simple, rapid, and effective quantitative analysis of multiple elements. Overall, our proposed method provides a new option for the elemental analysis of samples rich in potentially toxic metals.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-28 , DOI: 10.1039/D3JA00257H
Its easy accessibility, ideal physical properties and the multifaceted redox chemistry made 99mTc the most important radionuclide for SPECT (single-photon emission computed tomography) in nuclear medicine. Unfortunately, small concentrations used in scintigraphy are also limiting analytical techniques to perform routine quality controls and to support the development of novel tracers. In this work, speciation analysis via liquid chromatography (LC) coupled with elemental and molecular mass spectrometry is developed for novel and established Tc radiopharmaceuticals to enable direct identification, characterization, and quantification. Here, an Orbitrap-based ESI-MS method was used to attain high mass resolutions and high mass accuracies for compound identification. RP-HPLC-ICP-MS was employed for the separation and sensitive detection of Tc species. Due to a lack of Tc standards, the previously introduced “isobaric dilution analysis” was modified and applied in an on-line post-column dilution approach. Besides the expected tracers, various Tc impurities were detected and calibrated in a non-target approach. The presented methods allow fast on-site quality controls of commercially available tracers, but further promote the characterization of novel experimental tracers in nuclear medicine without the need of “cold” reference compounds.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-07-07 , DOI: 10.1039/D3JA00147D
Coal quality analysis is important to promote the rational and sustainable utilization of coal resources. The traditional method of selecting characteristic lines from the coal sample spectrum is time-consuming. This work aims to use laser-induced breakdown spectroscopy (LIBS) to reconstruct principal components (PCs) by utilizing the correlation between full spectrum wave point interpretation variance and calibration values. More components related to the features of interest are obtained and the regression metrics are maximized. Subsequently, quantitative models were established using ordinary least squares (OLS) for ash content, volatile matter, and calorific value. The coefficient of determination (R2) of the training set and test set of ash content and volatile matter was improved from 0.8125 and 0.8222, 0.6502 and 0.6483 to 0.9701 and 0.9818, 0.9458 and 0.9429, respectively. The root-mean-square error of cross-validation (RMSECV) and the root-mean-square error of prediction (RMSEP) were reduced from 1.7843% and 1.7696%, 1.1797% and 1.4301% to 0.7153% and 0.7037%, 0.5678% and 0.6628%, respectively. The training set and test set of calorific value R2 were also improved from 0.7086 and 0.7157 to 0.9857 and 0.9811. RMSECV and RMSEP were reduced from 0.9525 MJ kg−1 and 1.0178 MJ kg−1 to 0.1518 MJ kg−1 and 0.1613 MJ kg−1, respectively. To evaluate the interpretability of PC recombination, the cumulative correlations between ash content, volatile matter, calorific value and the PCs of each wave point in the LIBS spectrum were analyzed, and then the characteristic spectral line locations of the elements that contributed the most to the calibration model were extracted. The results of the analysis of metal and non-metal elements in coal samples show that PC recombination chooses more significant characteristics rather than noise as independent variables. The work demonstrates the feasibility and effectiveness of employing LIBS-based quantitative analysis for rapid coal quality detection in the coal industry.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-08 , DOI: 10.1039/D3JA00114H
To reduce the uncertainty and improve the long-term reproducibility of laser-induced breakdown spectroscopy (LIBS) quantitative analysis, an acoustic correction (AC) method is proposed for LIBS detection. A simultaneous acquisition system for laser-induced plasma spectroscopy and the acoustic signal was used to analyse Cr, Mo, Ni, and V elements in alloy steels, and the improvement of the AC method on the spectral uncertainty, calibration model, and long-term reproducibility was investigated. The results show that, compared to calibration curves with the original spectral intensity, the average relative standard deviation (ARSD) of the spectral intensities of the four elements decreased by 26.7%, the average coefficient of determination (R2) of the calibration curves was improved from 0.978 to 0.992, the average relative error (ARE) for the long-term in 48 hours decreased by 38.6%, and the ARSD of the spectra in eight days was significantly reduced by 43.1%. Thus, the use of the AC method can significantly reduce the uncertainty of the spectral signal, improve the robustness of the calibration model, and effectively improve the long-term reproducibility of the quantitative analysis of LIBS.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-07-19 , DOI: 10.1039/D3JA00167A
As the field of zirconium (Zr) stable isotopes is rapidly expanding from the study of mass-independent to that of mass-dependent isotope effects, a variety of Zr standards have appeared in the literature. While several of these standards have been proposed as the ideal isotope reference material (iRM) against which all data should be reported, none of them have been shown to meet the compositional and/or conflict-of-interest-free distribution requirements put forth by the community. To remedy this situation, we report on a community-led effort to develop and calibrate a scale defining iRM for Zr isotopes: NIST RM 8299. Developed in partnership with the National Institute of Standards and Technology (NIST) from the widely used SRM 3169 Zirconium Standard Solution (certified for mass fraction), the candidate RM 8299 was calibrated through an inter-laboratory study involving three laboratories. Our data show that candidate RM 8299 meets all requirements of an ideal iRM. It is an isotopically homogeneous, high-purity reference material, that is free of isotope anomalies, and whose composition is identical to that of a major geological reservoir (Ocean Island Basalts). Furthermore, RM 8299 will be curated and distributed by NIST, a neutral, conflict-of-interest free organization, and was produced in sufficient quantities to last multiple decades. We recommend that all Zr isotope data be reported against RM 8299. Our results also show that SRM 3169 lots #130920 and #071226 have indistinguishable composition compared to candidate RM 8299. Therefore, using RM 8299 as the scale defining iRM will enable direct comparison of all future data with the vast majority of the existing literature data, both for mass-independent and mass-dependent isotope effects. To facilitate conversion of δ94/90Zr values reported against other Zr standards, we provide high-precision conversion factors to the RM 8299 scale obtained using the double-spike method.
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2023-08-02 , DOI: 10.1039/D3JA90034G
A graphical abstract is available for this content
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, PAPER & WOOD 材料科学:纸与木材2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.30 | 36 | Science Citation Index Science Citation Index Expanded | Not |
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